molecular formula C20H16FNO2 B12414532 Pitavastatin-quinolin-3-methyl carboxylate-d5

Pitavastatin-quinolin-3-methyl carboxylate-d5

Cat. No.: B12414532
M. Wt: 326.4 g/mol
InChI Key: RNXQZVFWKIPEOJ-GEXSZOTCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pitavastatin-quinolin-3-methyl carboxylate-d5 involves the incorporation of deuterium atoms into the pitavastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Pitavastatin-quinolin-3-methyl carboxylate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pitavastatin-quinolin-3-methyl carboxylate-d5 is used in various scientific research applications, including:

    Chemistry: Studying the metabolic pathways and degradation products of pitavastatin.

    Biology: Investigating the biological effects and interactions of pitavastatin at the molecular level.

    Medicine: Researching the pharmacokinetics and pharmacodynamics of pitavastatin to improve its therapeutic efficacy.

    Industry: Developing new formulations and delivery methods for pitavastatin

Mechanism of Action

Pitavastatin-quinolin-3-methyl carboxylate-d5 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .

Comparison with Similar Compounds

Similar Compounds

    Pitavastatin: The parent compound, used as a lipid-lowering agent.

    Atorvastatin: Another statin medication with similar cholesterol-lowering effects.

    Rosuvastatin: A statin with a higher potency compared to pitavastatin.

    Pravastatin: A statin with a different metabolic profile.

Uniqueness

Pitavastatin-quinolin-3-methyl carboxylate-d5 is unique due to the incorporation of deuterium atoms, which allows for detailed studies of the metabolic pathways and pharmacokinetics of pitavastatin. This deuterium labeling provides enhanced stability and enables more accurate tracking of the compound in biological systems .

Properties

Molecular Formula

C20H16FNO2

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylate

InChI

InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3/i6D2,7D2,13D

InChI Key

RNXQZVFWKIPEOJ-GEXSZOTCSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2C(=O)OC)C4=CC=C(C=C4)F)([2H])[2H])[2H]

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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